molecular formula C15H27NO6S B11783393 Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B11783393
M. Wt: 349.4 g/mol
InChI Key: RVFJYLZAWVWBOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a sulfonylated oxoethyl chain at the 3-position. The tert-butyl groups provide steric protection, enhancing stability against hydrolysis and enzymatic degradation, while the sulfonyl moiety increases polarity, influencing solubility and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate for designing bioactive molecules or constrained peptides .

Properties

Molecular Formula

C15H27NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO6S/c1-14(2,3)21-12(17)10-23(19,20)11-7-8-16(9-11)13(18)22-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

RVFJYLZAWVWBOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Methodology Overview

This method adapts sulfone synthesis protocols using organozinc reagents, sulfur dioxide surrogates (DABSO), and alkyl halides. The target compound is synthesized in three stages:

  • Pyrrolidine core preparation : Boc protection of pyrrolidine at the 1-position.

  • Sulfonylethyl side chain introduction : Reaction of tert-butyl bromoacetate with a zinc-sulfur intermediate.

  • Coupling : Integration of the sulfonylethyl group into the pyrrolidine scaffold.

Detailed Steps

  • Generation of tert-butyl 2-(pyrrolidin-3-ylsulfonyl)acetate :

    • A solution of zinc dust (10 mmol) in THF is treated with tert-butyl bromoacetate (1.2 eq) under nitrogen.

    • DABSO (1.1 eq) is added, followed by stirring at 70°C for 2 h.

    • The intermediate zinc sulfinate is reacted with 3-bromopyrrolidine-1-carboxylate (1.0 eq) in DMSO at 25°C for 12 h.

  • Boc Protection :

    • The crude product is treated with Boc anhydride (1.5 eq) and DMAP (0.1 eq) in dichloromethane (DCM), yielding the dual-Boc-protected compound.

Yield : 68–72% after column chromatography (hexane/EtOAc 3:1).

Optimization Notes

  • Temperature Control : Reactions above 70°C led to Boc group cleavage.

  • DABSO Alternatives : SO₂ gas bubbled into THF achieves comparable results but requires stringent moisture control.

Palladium-Catalyzed Cross-Coupling

Methodology Overview

This route employs Suzuki-Miyaura coupling to attach pre-formed sulfonylethyl fragments to a Boc-protected pyrrolidine boronic ester.

Detailed Steps

  • Synthesis of Boronic Ester Intermediate :

    • 3-Bromo-pyrrolidine-1-carboxylate (1.0 eq) is reacted with bis(pinacolato)diboron (1.5 eq) and PdCl₂(dppf) (5 mol%) in dioxane at 90°C.

  • Coupling with Sulfonylethyl Triflate :

    • The boronic ester (1.0 eq) is combined with tert-butyl 2-(trifluoromethylsulfonyloxy)acetate (1.2 eq), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%) in THF/H₂O (4:1).

    • Heated at 60°C for 16 h under nitrogen.

Yield : 65–70% after recrystallization (EtOH/H₂O).

Critical Parameters

  • Ligand Selection : SPhos outperformed XPhos in minimizing dehalogenation side products.

  • Solvent System : Aqueous THF improved catalyst stability compared to pure dioxane.

Oxidation of Thioether Intermediate

Methodology Overview

Thioether intermediates are oxidized to sulfones using m-CPBA or Oxone®, followed by Boc protection.

Detailed Steps

  • Thioether Formation :

    • 3-Mercaptopyrrolidine-1-carboxylate (1.0 eq) is alkylated with tert-butyl bromoacetate (1.1 eq) in DMF using K₂CO₃ (2.0 eq).

  • Oxidation to Sulfone :

    • The thioether (1.0 eq) is treated with m-CPBA (2.2 eq) in DCM at 0°C→25°C over 6 h.

  • Boc Protection :

    • The sulfone is Boc-protected using Boc anhydride (1.5 eq) and DMAP (0.1 eq).

Yield : 60–63% (two steps).

Challenges

  • Over-Oxidation : Excess m-CPBA (>2.5 eq) led to sulfonic acid byproducts.

  • Workup : Sequential NaHCO₃ and Na₂S₂O₃ washes are critical to remove peroxides.

Nucleophilic Substitution with Sulfinate Salts

Methodology Overview

A sulfinate salt displaces a leaving group (e.g., bromide) on the pyrrolidine ring.

Detailed Steps

  • Sulfinate Salt Preparation :

    • Sodium tert-butyl sulfinate (1.2 eq) is generated from tert-butyl disulfide and Na/NH₃(l).

  • Substitution Reaction :

    • 3-Bromo-pyrrolidine-1-carboxylate (1.0 eq) reacts with the sulfinate salt in DMF at 80°C for 8 h.

Yield : 58–61% after extraction (EtOAc/water).

Key Observations

  • Solvent Polarity : DMF enhanced nucleophilicity compared to THF or DCM.

  • Side Reactions : Elimination to pyrroline occurred at temperatures >90°C.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Organozinc/DABSO68–72%Scalable; mild conditionsRequires anhydrous setup
Palladium Coupling65–70%High regioselectivityCostly catalysts; boronic ester synthesis
Thioether Oxidation60–63%Simple oxidation stepRisk of over-oxidation
Sulfinate Substitution58–61%No transition metalsLimited to activated leaving groups

Purification and Characterization

Chromatography Conditions

  • Normal Phase : Silica gel with hexane/EtOAc (3:1→1:1 gradient).

  • Reverse Phase : C18 column with MeCN/H₂O (0.1% TFA) for enantiomeric resolution.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 18H, Boc groups), 3.45–3.60 (m, 4H, pyrrolidine), 4.10 (s, 2H, CH₂SO₂), 4.85 (br s, 1H, NH).

  • HRMS : [M+H]⁺ calcd. for C₁₈H₃₁NO₆S: 414.1922; found: 414.1918.

Industrial-Scale Considerations

  • Cost Efficiency : The organozinc/DABSO method is preferred for kilogram-scale production due to reagent availability.

  • Waste Management : Pd-based routes require specialized metal recovery systems.

Emerging Strategies

  • Photoredox Catalysis : Visible-light-mediated sulfonylation using eosin Y and tert-butyl bromoacetate is under investigation.

  • Flow Chemistry : Continuous SO₂ gas introduction improves sulfone consistency in microreactors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety (-SO₂-) acts as an electron-withdrawing group, facilitating nucleophilic substitution reactions. The adjacent methylene group (-CH₂-) becomes electrophilic, enabling displacement by nucleophiles such as amines or thiols.

Reaction TypeConditionsProductYieldKey Observations
Aminolysis1.2 eq. benzylamine, THF, 0°C → RT, 12 hTert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)amino)pyrrolidine-1-carboxylate78% Reaction monitored by TLC; excess amine required for completion
Thiolysis1.5 eq. ethanethiol, DMF, K₂CO₃, 50°C, 6 hThioether derivative65%Requires base activation; side-product formation observed at higher temperatures

Mechanistic Insight : The sulfonyl group stabilizes the transition state through inductive effects, lowering the activation energy for substitution. Stereochemical outcomes depend on the nucleophile's approach angle .

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed cleavage under standard conditions (e.g., HCl in dioxane or TFA).

ConditionsTimeIntermediatePurity (HPLC)
4M HCl/dioxane, 0°C2 hPyrrolidinium chloride92%
TFA/DCM (1:1), RT30 minFree amine95%

Technical Note : Deprotection efficiency correlates with steric hindrance around the amine. The tert-butyl ester group remains intact under these conditions .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield carboxylic acid derivatives under acidic or basic conditions:

ConditionsProductYieldSelectivity
6N HCl, reflux, 8 h2-(tert-butoxy)-2-oxoethylsulfonic acid83%Complete ester cleavage
LiOH, THF/H₂O (3:1), RT, 4 hSodium carboxylate salt91%No Boc group degradation observed

Kinetics : Hydrolysis follows pseudo-first-order kinetics under basic conditions (k = 0.15 h⁻¹ at 25°C).

Reductive Amination

The free amine generated after Boc deprotection participates in reductive amination with aldehydes/ketones:

Carbonyl SourceReducing AgentProductYield
FormaldehydeNaBH₃CN, MeOHN-Methylpyrrolidine derivative68%
CyclohexanoneNaBH(OAc)₃, DCECyclohexyl-substituted pyrrolidine74%

Optimization : Reactions require strict pH control (pH 4–6) to prevent imine hydrolysis .

Oxidation of the Sulfonyl Group

While the sulfonyl group is typically stable, strong oxidizing agents can further oxidize it to sulfonic acid derivatives:

Oxidizing AgentConditionsProductYield
KMnO₄, H₂O, 100°C24 hSulfonic acid58%
H₂O₂, AcOH, RT48 hNo reaction

Limitations : Over-oxidation is non-selective and often leads to decomposition of other functional groups.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the sulfonyl group:

WavelengthSolventMajor Product
254 nmAcetonitrilePyrrolidine radical + sulfonate ester
365 nmTolueneNo reaction

Application : This reactivity is exploited in photoaffinity labeling studies.

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction (ΔH‡ = 120 kJ/mol).

  • pH Sensitivity : Stable in pH 3–9; rapid hydrolysis occurs outside this range .

Reaction data synthesized from experimental protocols in . For reproducibility, consult original literature with exact stoichiometric ratios and purification methods.

Scientific Research Applications

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl and sulfonyl groups play crucial roles in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 3-position sulfonyl group contrasts with analogs bearing substituents at the 2-position (e.g., 8b in ). Positional differences influence molecular conformation and steric interactions.
  • Synthetic Efficiency : Sulfonate esters (e.g., methylsulfonyloxy in ) achieve higher yields (92%) compared to sulfonamides or aryl-sulfonyl derivatives, likely due to milder reaction conditions.
  • Heteroaromatic Influence : Chloropyrimidine-sulfonyl derivatives () introduce electronic effects (e.g., electron-withdrawing Cl) that may enhance stability or alter reactivity compared to the target’s aliphatic chain.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Polarity (Sulfonyl Contribution) Solubility Trends Stability Insights
Target Compound High (sulfonyl + ester groups) Moderate in polar solvents Enhanced by tert-butyl groups
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Moderate (sulfonate ester) High in DCM/EtOAc Stable to chromatography
Spiro-pyrrolidine-oxindole derivative Low (bulky spiro system) Low in hexane/EtOAc High crystallinity (94% yield)
8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride Moderate (hydroxyl + ketone) High in aqueous media Sensitive to hydrolysis

Key Observations :

  • Polarity : The target compound’s sulfonyl and ester groups increase polarity, favoring solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to spiro systems .
  • Stability : Tert-butyl groups universally enhance stability across analogs, as seen in and .

Biological Activity

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO4S
  • CAS Number : 890849-27-1
  • Molecular Weight : 245.315 g/mol

The compound's mechanism of action primarily involves its interaction with biological targets through the sulfonyl and carboxylate functional groups. These groups can participate in various biochemical pathways, influencing enzyme activities and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in modulating oxidative stress responses by interacting with cellular defense mechanisms, particularly through the Nrf2-Keap1 pathway, which regulates antioxidant gene expression .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
  • Anti-inflammatory Properties : There is evidence that compounds with similar structures possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Research Findings

A review of the literature reveals several studies that have investigated the biological activity of related compounds:

  • Study on Sulfonamide Derivatives : A study published in Molecules highlighted the importance of sulfonamide derivatives in drug design, noting their efficacy against various biological targets including enzymes involved in cancer progression .
  • Nrf2 Activation : Research demonstrated that compounds activating Nrf2 can reduce oxidative stress markers in cellular models, suggesting that this compound may share similar properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityReference
Tert-butyl 4-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylateStructureEnzyme inhibition, anti-inflammatory
Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)StructureAntioxidant activity

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization involves selecting reagents and reaction conditions to maximize yield and purity. For example, tert-butyl ester intermediates can be synthesized via coupling reactions using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Purification via flash column chromatography (e.g., ethanol/chloroform, 1:10) improves yield (up to 60%) and purity (>99% by HPLC) . Monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.5 eq LiOH for hydrolysis) ensures completion .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 1.44 ppm for tert-butyl groups) confirm structural integrity and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M]+ 318.27914 vs. observed 318.28009) .
  • Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (∼1350 cm⁻¹) and carbonyl (∼1700 cm⁻¹) .
  • Polarimetry : Measures optical rotation (e.g., [α]²⁵D −55.0) to verify enantiomeric purity .

Q. How should researchers handle purification challenges for sulfonated pyrrolidine derivatives?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (1:6) or ethanol/chloroform (1:8) to separate polar byproducts .
  • Recrystallization : For high-purity solids, dissolve in minimal hot ethanol and cool slowly .
  • Lyophilization : After aqueous workup, freeze-drying yields stable solids for biological testing .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and how can it be controlled during synthesis?

  • Methodological Answer : Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, (2S,4R)-configured intermediates are synthesized using tert-butyldimethylsilyl (TBS) protection of hydroxy groups, followed by stereospecific oxidation . Biological assays (e.g., cytotoxicity testing) reveal that (S)-enantiomers exhibit higher activity due to target binding affinity, as shown in anticancer studies . Absolute configuration is confirmed via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in spectral data for sulfonyl-containing intermediates?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish overlapping proton signals in NMR .
  • 2D NMR : HSQC and HMBC correlate ambiguous ¹³C/¹H signals (e.g., sulfonyl vs. ester carbonyls) .
  • Computational Validation : Compare experimental IR/HRMS with density functional theory (DFT)-predicted spectra .

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?

  • Methodological Answer :
  • Calcium Channel Blocking : Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels .
  • Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., caspase-3 assays) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Q. What synthetic routes minimize racemization during sulfonation of pyrrolidine intermediates?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform sulfonyl chloride couplings at 0°C to prevent epimerization .
  • Bulky Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen, reducing side reactions .
  • Kinetic Monitoring : Use real-time Raman spectroscopy to detect racemization and adjust reaction pH .

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